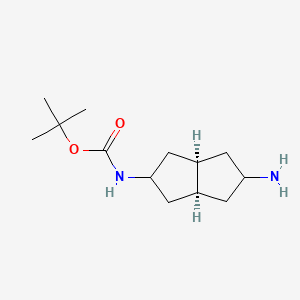

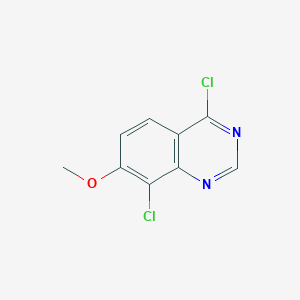

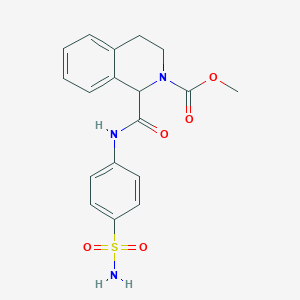

![molecular formula C17H13FN2O4S B2410648 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one CAS No. 1987112-17-3](/img/structure/B2410648.png)

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one, also known as FPS, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. FPS belongs to the pyridazinone class of compounds and has shown promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Phosphodiesterase Inhibition and Potential in Neurological Disorders

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one shows promise in the field of neurological disorders through its potential role as a phosphodiesterase 10A (PDE10A) inhibitor. This compound, identified as TAK-063, demonstrated potent inhibitory activity, excellent selectivity, and favorable pharmacokinetics, indicating its potential for treating disorders such as schizophrenia. The elevation of striatal 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP) levels, along with the suppression of phencyclidine (PCP)-induced hyperlocomotion in mice, underscores its potential in neurological therapeutic applications (Kunitomo et al., 2014).

Cancer, Antiangiogenic, and Antioxidant Properties

Compounds related to 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one have been explored for their anticancer, antiangiogenic, and antioxidant properties. A series of derivatives demonstrated inhibitory effects on various human cancer cell lines, exhibiting significant potential as anticancer agents. Additionally, some derivatives showcased potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression, along with noteworthy antioxidant activities, indicating their multifaceted potential in cancer therapeutics (Kamble et al., 2015).

Antimicrobial and Antitubercular Activity

Recent research has unveiled the antimicrobial and antitubercular potential of derivatives of 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one. Novel compounds synthesized from this chemical scaffold have shown promising results against a variety of microbial strains, including Mycobacterium tuberculosis. Molecular docking studies suggest these compounds could serve as effective antimicrobial and antitubercular agents, offering a new avenue for combating resistant microbial strains (Shingare et al., 2022).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methoxyphenyl)sulfonylpyridazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-24-14-6-8-15(9-7-14)25(22,23)17-16(21)10-11-20(19-17)13-4-2-12(18)3-5-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMSCXSNPCTIRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

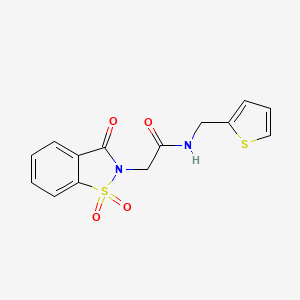

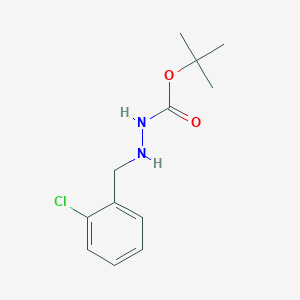

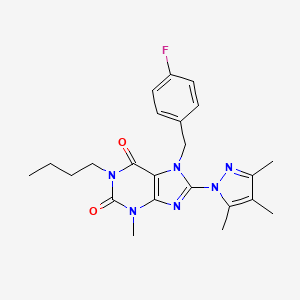

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)

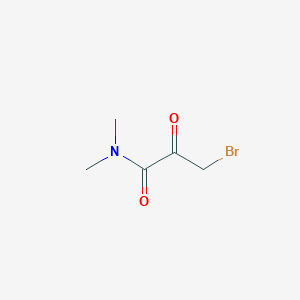

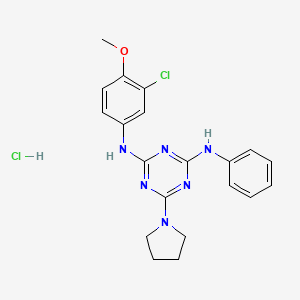

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)

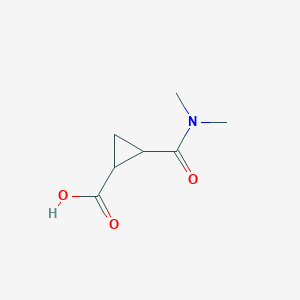

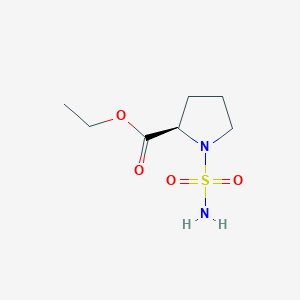

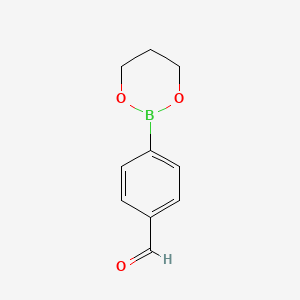

![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)